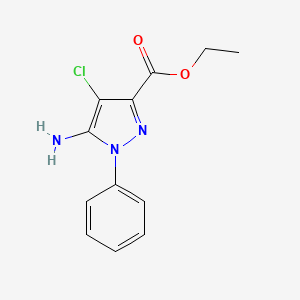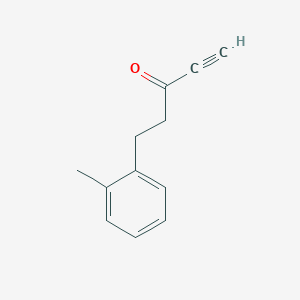
(E)-4,5,5,5-tetrafluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)pent-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4,5,5,5-tetrafluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)pent-2-en-1-ol is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,5,5,5-tetrafluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)pent-2-en-1-ol typically involves multiple steps, including the introduction of fluorine atoms and the formation of the enol structure. Common synthetic routes may include:
Fluorination Reactions: Using reagents such as elemental fluorine (F2), hydrogen fluoride (HF), or other fluorinating agents to introduce fluorine atoms into the molecule.
Enol Formation: Utilizing base-catalyzed reactions to form the enol structure from a suitable precursor.
Industrial Production Methods
Industrial production methods for fluorinated compounds often involve large-scale fluorination processes, which may include:
Electrochemical Fluorination (ECF): A process where an electric current is used to introduce fluorine atoms into organic molecules.
Direct Fluorination: Using elemental fluorine under controlled conditions to achieve high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-4,5,5,5-tetrafluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)pent-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enol group to an alcohol or alkane.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution Reagents: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted fluorinated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of high-performance materials, coatings, and surfactants.
Mechanism of Action
The mechanism of action of (E)-4,5,5,5-tetrafluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)pent-2-en-1-ol involves its interaction with molecular targets and pathways. The compound’s fluorinated structure may influence its binding affinity and reactivity with specific enzymes, receptors, or other biomolecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Perfluorooctanoic Acid (PFOA): A widely studied fluorinated compound with similar properties.
Perfluorooctanesulfonic Acid (PFOS): Another fluorinated compound with industrial and environmental significance.
Fluorinated Alcohols: Compounds with similar enol structures and fluorine content.
Uniqueness
(E)-4,5,5,5-tetrafluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)pent-2-en-1-ol is unique due to its specific fluorinated structure, which imparts distinct chemical and physical properties. Its combination of multiple fluorine atoms and enol functionality makes it a valuable compound for specialized applications.
Properties
Molecular Formula |
C8H5F11O2 |
|---|---|
Molecular Weight |
342.11 g/mol |
IUPAC Name |
(E)-4,5,5,5-tetrafluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)pent-2-en-1-ol |
InChI |
InChI=1S/C8H5F11O2/c9-4(2-1-3-20,6(12,13)14)21-8(18,19)5(10,11)7(15,16)17/h1-2,20H,3H2/b2-1+ |
InChI Key |
KDMGXDLVLHFXHD-OWOJBTEDSA-N |
Isomeric SMILES |
C(/C=C/C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)O |
Canonical SMILES |
C(C=CC(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



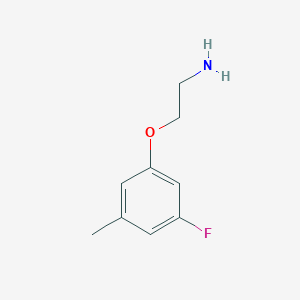


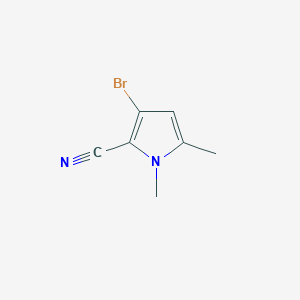

![Propanedioic acid, [(aminothioxomethyl)hydrazono]-, diethyl ester](/img/structure/B12064471.png)

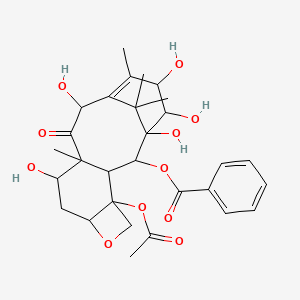


![[2-[(2-Nitrophenyl)methoxy]phenyl]methanamine](/img/structure/B12064491.png)
